Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride diethyl etherate (BF3·Et2O) . Another method includes the use of high-temperature cyclizations and metal-promoted processes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. The compound’s structure allows it to bind to active sites, altering the enzyme’s function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinoline Derivatives: Similar to ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, these compounds are used in medicinal chemistry for their therapeutic potential.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Biological Activity
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 26906-40-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Molecular Formula: C₁₂H₁₃NO₃
Molar Mass: 219.236 g/mol
Storage Conditions: Recommended at 2-8°C
This compound can be synthesized through various methods. A common approach involves the cyclization of 2-(2-(benzylamino)benzylidene)malonate using boron trifluoride diethyl etherate (BF3·Et2O) as a catalyst. This method enhances the yield and purity of the product while minimizing environmental impact through solvent-free conditions .
Biological Activities
This compound exhibits a range of biological activities that are significant for therapeutic applications:
1. Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .
2. Anticancer Potential
The compound has been evaluated for its anticancer activity in several studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has shown promise against breast and lung cancer cell lines .
3. Enzyme Inhibition
This compound acts as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding: The compound's structural features allow it to bind effectively to the active sites of enzymes like AChE, inhibiting their activity and potentially leading to therapeutic effects.
- Cell Signaling Modulation: By influencing various signaling pathways related to apoptosis and cell cycle regulation, this compound can alter cellular responses to stressors such as oxidative damage or DNA damage .
Case Studies and Research Findings
Recent studies have further elucidated the biological activities of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antimicrobial effects against E. coli and S. aureus with MIC values indicating strong efficacy. |
Study B | Showed that the compound induces apoptosis in MCF-7 breast cancer cells via caspase activation. |
Study C | Reported inhibition of AChE with IC50 values comparable to established inhibitors like donepezil. |
These findings highlight the compound's potential as a lead molecule for drug development targeting infectious diseases and cancer.
Properties
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLHDHBDHOYWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569860 | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-40-1 | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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